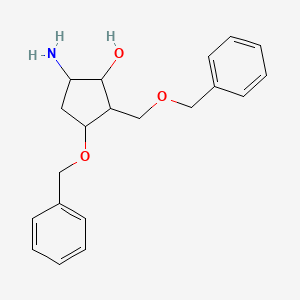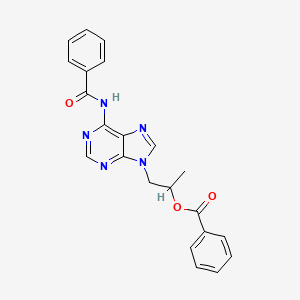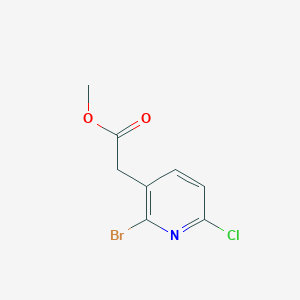![molecular formula C13H23NO B12284525 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Tricyclo[5210,2,6]decan-8-yl}amino)propan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core followed by the introduction of the amino and propanol groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol can be compared with other similar compounds, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Shares a similar tricyclic structure but differs in functional groups.
Potassium tricyclo[5.2.1.0(2,6)]decan-8-yl dithiocarbonate: Another compound with a tricyclic core, used in different applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for diverse applications.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
3-(8-tricyclo[5.2.1.02,6]decanylamino)propan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-6-2-5-14-13-8-9-7-12(13)11-4-1-3-10(9)11/h9-15H,1-8H2 |
Clé InChI |
ZXSSOKMRNYGCAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


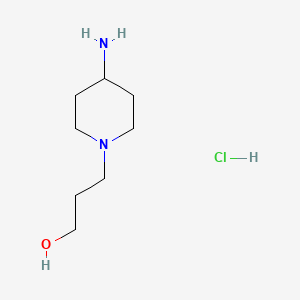

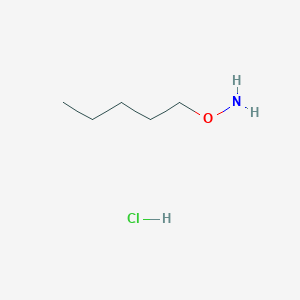
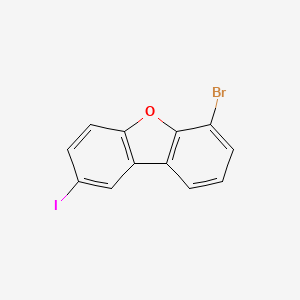
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)


